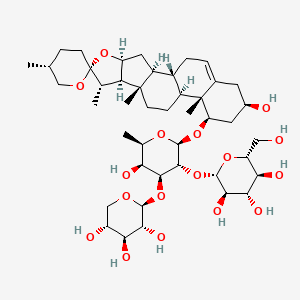

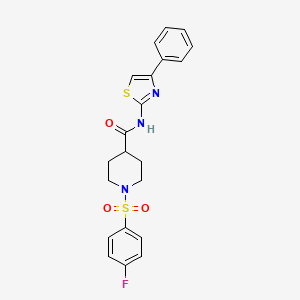

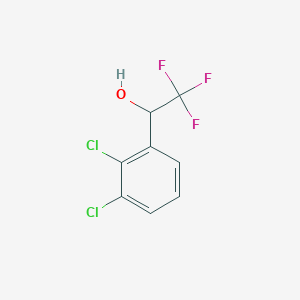

![molecular formula C21H20N2O3 B3012533 (Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881561-02-0](/img/structure/B3012533.png)

(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a complex organic compound. It likely belongs to the class of quinazoline derivatives . Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of transition metal (II) complexes were synthesized via reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which was previously synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde .Molecular Structure Analysis

The molecular structure of such compounds can be elucidated by various spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis

Quinazoline, a core structure in the compound, is known to undergo various chemical reactions. For example, it can protonate (and methylate) at N3 .Physical And Chemical Properties Analysis

Quinazoline, which is likely a part of the compound’s structure, is a light yellow crystalline solid that is soluble in water .Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been explored for their anticancer properties. Fang Qiao et al. (2015) synthesized a series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold and found compound 4j to exhibit potent inhibitory activity against tumor growth, suggesting potential as an anticancer agent RSC Advances. Similarly, Christopher R M Asquith et al. (2019) identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis, which also indicates their utility in addressing infectious diseases Bioorganic & Medicinal Chemistry Letters.

Antioxidant Properties

Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, demonstrating their potential as antioxidants against DPPH and nitric oxide radical scavengers. This research shows the promise of quinazoline derivatives in oxidative stress-related conditions Oriental Journal of Chemistry.

Antimalarial Activity

Yuki Mizukawa et al. (2021) reported the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines with evaluated antimalarial activity, identifying compound SSJ-717 as a promising antimalarial drug lead. This underscores the potential utility of quinazoline derivatives in combating malaria Bioorganic & Medicinal Chemistry.

Antitubercular Activity

Research by Christopher R M Asquith et al. (2019) also pointed out the antitubercular activity of 4-anilinoquinoline and quinazoline scaffolds, further highlighting their potential in treating bacterial infections bioRxiv.

Biosensor Applications

H. Karimi-Maleh et al. (2014) utilized a quinazoline derivative in a modified electrode for the electrocatalytic oxidization of glutathione and amoxicillin, indicating its use in biosensing technologies Journal of Molecular Liquids.

Antimicrobial and Antifungal Activity

Hurmath Unnissa and G. K. Reddy (2012) synthesized quinazoline derivatives that exhibited good antibacterial and antifungal activity, suggesting their potential in developing new antimicrobial agents Journal of Current Pharmaceutical Research.

Future Directions

properties

IUPAC Name |

(3Z)-7,8-dimethoxy-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13-4-6-14(7-5-13)10-15-8-9-23-17-12-19(26-3)18(25-2)11-16(17)21(24)22-20(15)23/h4-7,10-12H,8-9H2,1-3H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLXPVHOBNICLW-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

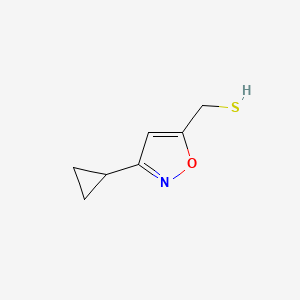

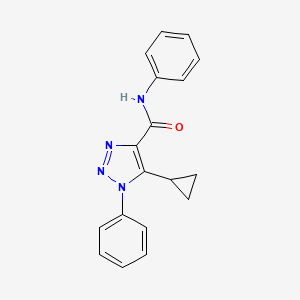

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

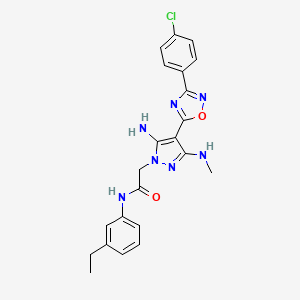

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

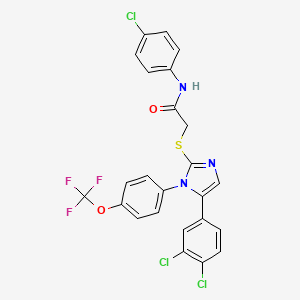

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)

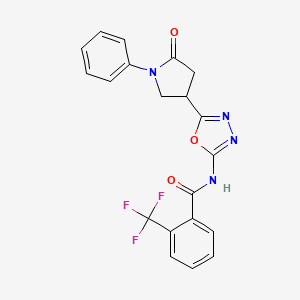

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)

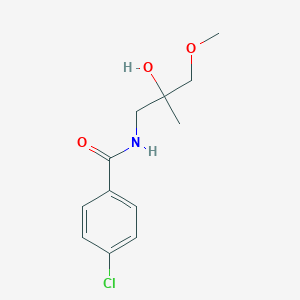

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)